molecular formula C10H12N2O2 B11901295 (R)-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

(R)-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Katalognummer: B11901295
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: CDXWKOXZIYGESR-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a tetrahydroquinoline ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves several steps, starting from commercially available precursorsThe reaction conditions often include the use of reducing agents such as sodium borohydride and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid include:

  • 4-Aminoquinoline
  • 6-Carboxyquinoline
  • Tetrahydroquinoline derivatives

Uniqueness

What sets ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid apart from these similar compounds is its chiral nature and the presence of both amino and carboxylic acid groups. This unique combination of features allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research .

Eigenschaften

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

(4R)-4-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-2,5,8,12H,3-4,11H2,(H,13,14)/t8-/m1/s1

InChI-Schlüssel

CDXWKOXZIYGESR-MRVPVSSYSA-N

Isomerische SMILES

C1CNC2=C([C@@H]1N)C=C(C=C2)C(=O)O

Kanonische SMILES

C1CNC2=C(C1N)C=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.